![molecular formula C14H19NO2 B13001565 Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate](/img/structure/B13001565.png)
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate
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Overview
Description
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-phenylpyrrolidine with methyl 3-bromopropanoate under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution with the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group or the ester moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Potential
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate has been investigated for its activity against various biological targets. It is structurally related to compounds that exhibit significant inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in processes such as tissue remodeling and inflammation. The compound's design allows it to potentially inhibit MMP-1, a target associated with cancer metastasis and tissue degradation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including esterification and amine coupling techniques. Its derivatives have been explored for enhanced biological activity, showcasing the compound's versatility in drug design .
Case Studies
Several studies highlight the applications of this compound in drug discovery:
- Inhibitory Activity Against MMPs : Research indicates that modifications to the compound can lead to increased potency against MMPs, demonstrating its potential as a therapeutic agent in treating diseases characterized by excessive matrix degradation .
- Development of Novel Therapeutics : The compound has been utilized as a scaffold for developing new drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in central nervous system disorders .
Mechanism of Action
The mechanism of action of Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The phenylpyrrolidine moiety can interact with receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Phenylpyrrolidine: Similar structure but without the ester group, affecting its reactivity and applications.
Uniqueness
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is unique due to the presence of both the phenyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 3-(3-phenylpyrrolidin-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a pyrrolidine ring, which is known for its involvement in various biological activities. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have roles in cancer metastasis and inflammation .
- Neuropharmacological Effects : Compounds containing pyrrolidine rings are frequently studied for their potential neuroactive properties. They may modulate neurotransmitter systems, offering therapeutic effects in conditions such as anxiety and depression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways.
These results suggest that the compound has moderate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
- Anti-inflammatory Properties : A study conducted on a related compound demonstrated significant inhibition of COX enzymes, indicating potential for developing anti-inflammatory drugs. The synthesized compound showed IC50 values comparable to established anti-inflammatory agents like indomethacin .
- Neuroactive Potential : Research on similar pyrrolidine derivatives has shown promise in modulating neurotransmitter systems, suggesting that this compound may possess neuropharmacological effects that warrant further investigation .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 3-(3-phenylpyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)8-10-15-9-7-13(11-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
PJDQHLLMBMEADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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